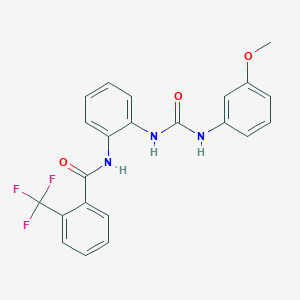

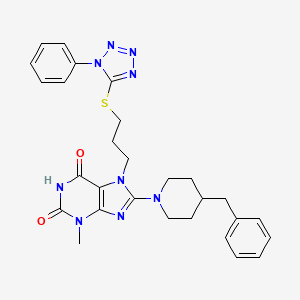

N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to target B-cell malignancies.

Scientific Research Applications

Supramolecular Chemistry

Research on compounds structurally related to N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has led to the discovery of new supramolecular packing motifs. For instance, the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization for certain columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Radiolabeling and Imaging

Derivatives of the focal compound have been radiolabeled for potential use in imaging. The introduction of deuterium and tritium into related compounds has been explored, with the radiolabeled versions offering significant molar radioactivities, suggesting their application in molecular imaging and diagnostics (Shevchenko, Nagaev, & Myasoedov, 2014).

Molecular Structure and Antioxidant Activity

The molecular structure and antioxidant activity of novel derivatives have been investigated, combining experimental methods with theoretical approaches such as DFT calculations. These studies highlight the potential of such compounds in understanding antioxidant mechanisms and designing new antioxidants (Demir et al., 2015).

Antipathogenic and Corrosion Inhibition

New thiourea derivatives of benzamides, including those with structural similarities to the compound , exhibit antipathogenic activity against bacteria capable of forming biofilms, indicating their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Additionally, N-phenyl-benzamides have been studied for their corrosion inhibition properties on mild steel in acidic environments, demonstrating the chemical versatility and applicability of these compounds in industrial settings (Mishra et al., 2018).

Pharmacological Activities

While avoiding details on drug use and side effects, it is noteworthy that research has also touched on the synthesis and pharmacological activities of benzamide derivatives, exploring their enzyme inhibition capabilities and potential therapeutic applications (Abbasi et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O3/c1-31-15-8-6-7-14(13-15)26-21(30)28-19-12-5-4-11-18(19)27-20(29)16-9-2-3-10-17(16)22(23,24)25/h2-13H,1H3,(H,27,29)(H2,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTXHVQGNCAITC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)

![N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2518240.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)

![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)